molecular formula C23H30O4 B166731 Spiromesifen CAS No. 283594-90-1

Spiromesifen

Cat. No. B166731
M. Wt: 370.5 g/mol
InChI Key: GOLXNESZZPUPJE-UHFFFAOYSA-N
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Description

Spiromesifen is a contact insecticide-acaricide that belongs to the titronic acid class of compounds . It was developed by Bayer CropScience in 2006 and registered by the EPA in 2008 . The pesticide is part of a newer class of pesticides called keto-enols . These pesticides are derivatives of spirocyclic phenyl substituted tetronic acids and are grouped under Group 23 pesticides being lipid synthesis inhibitors .


Synthesis Analysis

Spiromesifen and its derivatives have been synthesized and bioassayed to discover novel compounds with improved and broader-spectrum insecticidal activities . The spiromesifen resistant strain (SPIRO-SEL) showed 92.42-fold resistance after 20 laboratory selections compared with the Lab-colony .


Molecular Structure Analysis

Spiromesifen is a non-systemic insecticidal/miticidal compound belonging to the chemical class of spirocyclic phenyl substituted tetronic acid . Its molecular structure is 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate .


Chemical Reactions Analysis

Spiromesifen and its relevant metabolites have been identified and quantified in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC–MS/MS) . The linearities of the calibrations for all analytes were excellent (R 2 ≥0.9953) .


Physical And Chemical Properties Analysis

Spiromesifen has low mobility in soil . Under basic conditions, spiromesifen hydrolyzes with a half-life of 4.3 days . In neutral water, the pesticide is stable in the presence of sunlight and has a half-life of almost 87 days . In acidic water, spiromesifen degrades with a half-life of less than 2 days .

Scientific Research Applications

Spiromesifen's Impact on Agricultural Pests

  • Spiromesifen, derived from spirocyclic tetronic acids, effectively targets whiteflies and mites by inhibiting acetyl-CoA-carboxylase, crucial for lipid metabolism. It shows significant efficacy in reducing the fecundity and fertility of the whitefly, Bemisia tabaci, making it a valuable tool in pest management programs (Kontsedalov et al., 2009).

Effect on Non-Target Species

  • Studies on non-target species, such as Eretmocerus mundus and Orius laevigatus, indicate that spiromesifen is selectively favorable to these natural enemies in pest management systems, highlighting its utility in integrated pest management (IPM) programs (Bielza et al., 2009).

Resistance Mechanisms and Management

  • Research into the resistance mechanisms of pests like Trialeurodes vaporariorum to spiromesifen reveals specific genetic mutations associated with resistance. This knowledge is essential for developing strategies to manage resistance in pest populations (Karatolos et al., 2012).

Environmental and Ecological Impacts

  • Spiromesifen's environmental impact has been studied, with findings suggesting a low ecotoxicological risk in agriculture. This assessment, based on its physico-chemical properties and impact on environmental objects, underlines its suitability for sustainable agricultural practices (Tkachenko, 2021).

Spiromesifen's Biochemistry and Metabolic Effects

  • Investigations into the biochemical impacts of spiromesifen on model organisms like Drosophila melanogaster reveal its influence on metabolic parameters, including carbohydrate and glycogen levels, and lactate dehydrogenase activity. These findings contribute to understanding its mode of action and potential side effects (Kissoum et al., 2016).

Residue Studies and Food Safety

  • Studies on the residue levels and dissipation patterns of spiromesifen in crops like cabbage provide valuable information for establishing safe usage guidelines and ensuring food safety (Siddamallaiah & Mohapatra, 2016).

Safety And Hazards

When handling spiromesifen, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

Future Directions

The potential risk for development of spiromesifen resistance in Tetranychus urticae (Koch) has been studied . The results of spiromesifen resistance risk, inheritance and its cross-resistance with other tested pesticides could provide sufficient insight for future implication of these results in devising a resistance management program against T. urticae .

properties

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034929
Record name Spiromesifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-4 mm Hg at 20 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Spiromesifen

Color/Form

White solid

CAS RN

283594-90-1
Record name Spiromesifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283594-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiromesifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiromesifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIROMESIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

98 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,480
Citations
R Nauen, T Bretschneider, A Elbert, R Fischer… - Pesticide …, 2003 - pubs.rsc.org
… Spiromesifen The second tetronic acid derivative considered in this article is spiromesifen (Trade name: Oberon‚; Figure 2). It was introduced very recently as a new …
Number of citations: 107 pubs.rsc.org
S Kontsedalov, Y Gottlieb, I Ishaaya… - Pest Management …, 2009 - Wiley Online Library
… Spiromesifen is an insecticide from the new class of spirocyclic tetronic acids that acts … of spiromesifen against whiteflies and mites.16, 17 In the present study, the effects of spiromesifen …
Number of citations: 106 onlinelibrary.wiley.com
ME Sato, MZ Da Silva, A Raga, KG Cangani… - Phytoparasitica, 2011 - Springer
… of spiromesifen on the development and reproduction of T. urticae, and to assess the influence of spiromesifen … The aim of the study was to evaluate the effects of spiromesifen on the …
Number of citations: 56 link.springer.com
D Marcic, I Ogurlic, S Mutavdzic, P Peric - Experimental and Applied …, 2010 - Springer
… spider mite populations from treatments with spiromesifen depends mostly on the vitality … in this work we evaluated the effects of spiromesifen on fecundity, fertility and the instantaneous …
Number of citations: 67 link.springer.com
P Bielza, I Moreno, A Belando… - Pest Management …, 2019 - Wiley Online Library
… Spiromesifen and spirotetramat are novel insecticides belonging to the chemical class of tetronic … In addition, we further selected a spiromesifen‐resistant strain to study the mechanisms …
Number of citations: 60 onlinelibrary.wiley.com
T Bretschneider, J Benet-Buchholz, R Fischer… - Chimia, 2003 - chimia.ch
… Spirodiclofen and spiromesifen have a new mode of action (interference with lipid biosynthesis)… In the first part the discovery process of spirodiclofen and spiromesifen is presented. The …
Number of citations: 110 chimia.ch
E İnak, B Demirci, M Vandenhole, G Söylemezoğlu… - Crop Protection, 2023 - Elsevier
… laboratory with spirodiclofen and spiromesifen, separately, until … of ACCase was found in the spiromesifen-selected, but not in … identified after selection with spiromesifen or spirodiclofen. …
Number of citations: 1 www.sciencedirect.com
ME Sato, B Veronez, RSM Stocco, MCV Queiroz… - Crop Protection, 2016 - Elsevier
… of spiromesifen resistance were carried out to provide basic information for a spiromesifen … Artificial laboratory selections for resistance to spiromesifen were performed in a population …
Number of citations: 25 www.sciencedirect.com
G Askari Saryazdi, MJ Hejazi… - … of phytopathology and …, 2013 - Taylor & Francis
Lethal and sublethal effects of spirotetramat, spiromesifen and spirodiclofen were assessed on Tetranychus urticae Koch. Leaf disc bioassay was used in all experiments. In this study, …
Number of citations: 27 www.tandfonline.com
TX Liu - Crop Protection, 2004 - Elsevier
… The purposes of this study were to determine the toxicity of spiromesifen on B. tabaci, and to compare the field efficacies of spiromesifen with some commonly used insecticides for B. …
Number of citations: 98 www.sciencedirect.com

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